The synthesis of Elzasonan citrate involves several key steps, typically initiated through the reaction of specific precursors that facilitate the formation of the desired molecular structure. While detailed protocols are proprietary and may vary among manufacturers, a general approach can be outlined:
Elzasonan citrate has a complex molecular structure characterized by its interactions with serotonin receptors. While specific structural formulas are often proprietary, key features include:
Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the molecular structure and purity.
Elzasonan citrate participates in various chemical reactions that are essential for its function as a receptor antagonist:
Understanding these reactions is vital for predicting pharmacokinetics and pharmacodynamics.
The mechanism of action for Elzasonan citrate revolves around its antagonistic effects on the 5-hydroxytryptamine 1B receptor:
Elzasonan citrate exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic efficacy.
Elzasonan citrate has several significant applications in scientific research and clinical practice:
Elzasonan citrate (development code CP-448,187-10) is an investigational small molecule drug initially developed by Pfizer for central nervous system disorders. It was designed as a therapeutic agent targeting major depressive disorder (MDD), with clinical evaluation progressing to Phase II trials (NCT00275197). This study compared the efficacy of Elzasonan citrate combined with sertraline (Zoloft®) against sertraline monotherapy or placebo in MDD patients [1] [8]. Despite promising preclinical data, further development was discontinued, leaving Elzasonan citrate classified as an investigational pharmacological agent without current active clinical development [3] [8].
As a serotonergic modulator, Elzasonan citrate belongs to the class of 5-hydroxytryptamine (5-HT) receptor antagonists. Its primary mechanism involves high-affinity blockade of specific serotonin receptor subtypes, distinguishing it from classical antidepressants like SSRIs or tricyclics. This pharmacological profile positioned Elzasonan citrate as a candidate for potential rapid-onset antidepressant effects by uniquely enhancing serotonergic neurotransmission through autoreceptor blockade [2] [8].
Table 1: Key Developmental Milestones of Elzasonan Citrate
Phase | Status | Therapeutic Focus | Identifier/Reference |
---|---|---|---|
Preclinical | Completed | Target validation (5-HT1B/1D) | Kamel et al. (2010, 2013) |
Phase II | Completed (2006) | MDD (adjunct to sertraline) | NCT00275197 |
Current Status | Discontinued | N/A | MedKoo (2025) |
Elzasonan citrate possesses a defined chemical structure: (2Z)-4-(3,4-dichlorophenyl)-2-(2-(4-methylpiperazin-1-yl)benzylidene)thiomorpholin-3-one citrate (1:1). Its molecular formula is C28H31Cl2N3O8S, with a molecular weight of 640.53 g/mol [3] [5] [8]. The core structure features:
Elzasonan citrate functions as a potent and selective antagonist of 5-HT1B and 5-HT1D receptors, exhibiting nanomolar affinity (Ki < 10 nM) for these subtypes. This specificity is remarkable given the high sequence homology (77%) within the transmembrane domains of 5-HT1B and 5-HT1D receptors [9]. The drug's binding occurs at the orthosteric site within the receptor's transmembrane helices, competitively inhibiting serotonin binding and subsequent Gi/o protein activation [9].
The therapeutic rationale for this antagonism stems from the autoreceptor function of 5-HT1B/1D subtypes. By blocking presynaptic autoreceptors, Elzasonan citrate enhances serotonergic neurotransmission from raphe nuclei to limbic regions (e.g., hippocampus, prefrontal cortex). This mechanism theoretically accelerates antidepressant effects by bypassing the 2–4 week autoreceptor desensitization period required by conventional SSRIs [2] [8]:
"By preferentially blocking 5-HT1B and 5-HT1D autoreceptors, Elzasonan enhances serotonergic innervation to limbic regions, improving signaling critical for mood regulation" [8]
Table 2: Selectivity Profile of Elzasonan Citrate at Serotonin Receptors
Receptor Subtype | Affinity (Ki, nM) | Primary Action | Therapeutic Consequence |
---|---|---|---|
5-HT1B | ≤ 10 | Antagonism | Increased serotonin release |
5-HT1D | ≤ 10 | Antagonism | Increased serotonin release |
5-HT1A | > 1,000 | Negligible | No significant activity |
5-HT2A | > 1,000 | Negligible | Avoids hallucinogenic side effects |
The citrate salt formulation of Elzasonan (chemical name: Elzasonan citrate; UNII: 67JE11VN82; CAS: 361343-20-6) was strategically selected to optimize physicochemical and biopharmaceutical properties. Approximately 50% of FDA-approved drugs utilize salt forms to address limitations of free acids or bases [7]. For Elzasonan, citrate salt formation provides critical advantages:
The salt formation adheres to the pKa differential principle: the free base (pKa ~8.5 for the piperazine nitrogen) and citric acid (pKa1=3.1, pKa2=4.8, pKa3=6.4) maintain a ΔpKa >3, ensuring stable ionic bond formation [7]. This 1:1 stoichiometric complex balances solubility (beneficial for absorption) with moderate lipophilicity (essential for blood-brain barrier penetration). Citrate's triple acid functionality enables versatile solid-state configurations, including hydrate forms containing 0.3–2% water by weight, which further stabilize the crystalline lattice [7] [8] [10].
Table 3: Impact of Citrate Salt Formation on Key Pharmaceutical Properties
Property | Free Base | Citrate Salt | Pharmaceutical Advantage |
---|---|---|---|
Water Solubility | Low (<0.1 mg/mL) | Moderate (Soluble in DMSO) | Enhanced dissolution and absorption |
Hygroscopicity | High | Reduced | Improved stability during storage |
Melting Point | Not well-defined | 185–193°C | Standardized crystallization |
Crystallinity | Amorphous tendency | Defined crystalline hydrate | Batch-to-batch reproducibility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7